2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole

Description

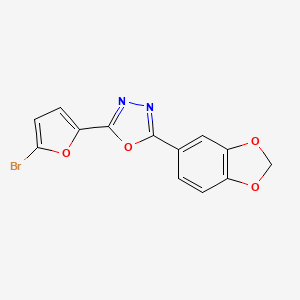

2-(1,3-Benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted at position 2 with a 1,3-benzodioxole moiety and at position 5 with a 5-bromo-2-furyl group. This structural configuration is significant in medicinal chemistry, as 1,3,4-oxadiazole derivatives are known for diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer effects .

The compound’s molecular formula is C₁₅H₈BrN₂O₄, with a molecular weight of 375.15 g/mol (inferred from similar structures in –21). Its synthesis likely involves cyclization of hydrazide precursors or coupling reactions between tetrazole and carboxylic acid derivatives, as seen in related 1,3,4-oxadiazole syntheses .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-(5-bromofuran-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN2O4/c14-11-4-3-9(19-11)13-16-15-12(20-13)7-1-2-8-10(5-7)18-6-17-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFRFEQDUJGGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(1,3-benzodioxol-5-yl)hydrazine with 5-bromo-2-furoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the furyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the furyl ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their biological activities:

Key Comparisons

- GSK-3β Inhibition : The target compound’s 1,3-benzodioxole moiety is structurally analogous to MMBO , a methyl sulfinyl benzofuran derivative with potent GSK-3β inhibitory activity (IC₅₀: 0.8 µM) . The bromofuryl group may enhance binding affinity compared to MMBO’s sulfinyl group, though direct activity data are lacking.

- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., bromo, sulfonyl) exhibit enhanced antibacterial effects. For example, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole shows EC₅₀ values of 1.98 µg/mL against Xanthomonas axonopodis (Xac), outperforming commercial agents like bismerthiazol . The target compound’s 5-bromo-2-furyl group may similarly disrupt bacterial membranes or enzymes.

- Anticancer Potential: Derivatives with halogenated aryl groups, such as 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrate cytotoxic activity against cancer cell lines (e.g., SF-295 CNS cancer: 98.74% growth inhibition) . The bromofuryl substituent in the target compound could modulate apoptosis pathways via halogen interactions with cellular targets.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 5k (), involving tetrazole-carboxylic acid coupling with reagents like DIC (N,N’-diisopropylcarbodiimide). Yield optimization may require adjusting reaction conditions due to the bromofuryl group’s steric demands.

Physical and Electronic Properties

- Solubility : The 1,3-benzodioxole ring enhances lipophilicity, which may improve blood-brain barrier penetration for CNS targets (e.g., GSK-3β) but reduce aqueous solubility compared to polar analogs like sulfonyl derivatives .

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole is a derivative of oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzodioxole moiety and a brominated furyl group, which are significant in enhancing its biological activity.

Antimicrobial Activity

Oxadiazole derivatives are recognized for their antimicrobial properties. In particular, studies have shown that 1,3,4-oxadiazoles exhibit significant activity against various bacterial strains. For instance, compounds similar to the one discussed have demonstrated inhibition against Mycobacterium tuberculosis with varying degrees of efficacy. Research indicates that modifications to the oxadiazole ring can enhance antibacterial potency (Parikh et al., 2020) .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that certain analogs could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction (Villemagne et al., 2020) .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from oxadiazoles have shown promising anti-inflammatory effects in preclinical models. For example, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models (Rahul et al., 2023) .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as enzyme inhibitors. For instance, their ability to inhibit COX enzymes contributes to their anti-inflammatory effects.

- Induction of Apoptosis : The compound's interaction with cellular pathways can lead to programmed cell death in cancer cells.

- Generation of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger oxidative stress in cells, leading to cell death.

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

- Study on Antitubercular Activity : A study by Parikh et al. (2020) reported that synthesized oxadiazole compounds exhibited up to 96% inhibition against M. tuberculosis at specific concentrations .

- Anticancer Evaluation : Villemagne et al. (2020) demonstrated that certain oxadiazole derivatives showed selective cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .

Data Summary

| Activity Type | Compound Example | IC50/Activity Level | Reference |

|---|---|---|---|

| Antimicrobial | 1a (BDM 71,339) | EC = 0.072 μM | Villemagne et al., 2020 |

| Anticancer | Various Oxadiazoles | Low micromolar range | Villemagne et al., 2020 |

| Anti-inflammatory | Oxadiazole Derivative | Significant inhibition | Rahul et al., 2023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.